Anamorelin hydrochloride Anamorelin hydrochloride Anamorelin Hydrochloride is the orally bioavailable hydrochloride salt of a synthetic, small-molecule ghrelin mimetic with appetite-stimulating and anabolic activities. Anamorelin binds to and stimulates the growth hormone secretagogue receptor (GHSR) centrally, thereby mimicking the appetite-stimulating and growth hormone-releasing effects of grhelin. Stimulation of GHSR may also reduce the production of the pro-inflammatory cytokines TNF-alpha and interleukin-6, which may play a direct role in cancer-related loss of appetite.
Brand Name: Vulcanchem
CAS No.: 861998-00-7
VCID: VC0003592
InChI: InChI=1S/C31H42N6O3.ClH/c1-30(2,32)28(39)34-26(18-23-20-33-25-15-10-9-14-24(23)25)27(38)37-17-11-16-31(21-37,29(40)36(5)35(3)4)19-22-12-7-6-8-13-22;/h6-10,12-15,20,26,33H,11,16-19,21,32H2,1-5H3,(H,34,39);1H/t26-,31-;/m1./s1
SMILES: CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.Cl
Molecular Formula: C31H43ClN6O3
Molecular Weight: 583.2 g/mol

Anamorelin hydrochloride

CAS No.: 861998-00-7

Cat. No.: VC0003592

Molecular Formula: C31H43ClN6O3

Molecular Weight: 583.2 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Anamorelin hydrochloride - 861998-00-7

CAS No. 861998-00-7
Molecular Formula C31H43ClN6O3
Molecular Weight 583.2 g/mol
IUPAC Name 2-amino-N-[(2R)-1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;hydrochloride
Standard InChI InChI=1S/C31H42N6O3.ClH/c1-30(2,32)28(39)34-26(18-23-20-33-25-15-10-9-14-24(23)25)27(38)37-17-11-16-31(21-37,29(40)36(5)35(3)4)19-22-12-7-6-8-13-22;/h6-10,12-15,20,26,33H,11,16-19,21,32H2,1-5H3,(H,34,39);1H/t26-,31-;/m1./s1
Standard InChI Key VFYAEUWJFGTGGO-GHTUPXNNSA-N
Isomeric SMILES CC(C)(C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@](C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.Cl
SMILES CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.Cl
Canonical SMILES CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.Cl
Appearance white to off-white solid powder

Chemical and Pharmacological Profile of Anamorelin Hydrochloride

Chemical Structure and Properties

Anamorelin hydrochloride, chemically designated as (3R)-1-(2-methylalanyl-D-tryptophyl)-3-(phenylmethyl)-3-piperidine-carboxylic acid 1,2,2-trimethylhydrazide hydrochloride, is a synthetic small molecule with a molecular formula of C31H43ClN6O3\text{C}_{31}\text{H}_{43}\text{ClN}_6\text{O}_3 and a molecular weight of 583.2 g/mol . Its structure mimics the N-terminal active core of ghrelin but incorporates modifications to enhance oral bioavailability and metabolic stability. The compound exhibits a plasma half-life of approximately 7 hours in humans, significantly longer than the 30-minute half-life of endogenous ghrelin .

Mechanism of Action

Anamorelin binds selectively to GHS-R1a with a binding affinity (KiK_i) of 0.70 nM, triggering downstream pathways that regulate appetite and growth hormone (GH) secretion . Preclinical studies in rats demonstrated dose-dependent increases in food intake (up to 30 mg/kg) and plasma GH levels (2.3- to 4.1-fold elevation) . Additionally, it attenuates pro-inflammatory cytokines such as TNF-α and IL-6, which contribute to cachexia progression .

Pharmacokinetics and Metabolism

Absorption and Distribution

Phase I trials in healthy volunteers revealed that single oral doses of 10–50 mg anamorelin achieve peak plasma concentrations within 0.5–2.0 hours . Food intake reduces the area under the curve (AUC) by 4-fold, while coadministration with the CYP3A4 inhibitor ketoconazole increases AUC 3-fold, indicating significant food-drug and drug-drug interactions .

Elimination and Excretion

Approximately 99.8% of anamorelin is excreted within 18 hours, primarily via feces (92%) and urine (8%) . No dose-limiting toxicities have been identified, supporting its tolerability in long-term use .

Clinical Efficacy in Cancer Cachexia

Phase III Trials in Non-Small Cell Lung Cancer

Two pivotal Phase III trials (ROMANA-1 and ROMANA-2) evaluated anamorelin in NSCLC patients with cachexia. Over 12 weeks, patients receiving 100 mg daily experienced a mean lean body mass (LBM) increase of 1.10 kg (p<0.001p < 0.001) and body weight gain of 1.56 kg (p<0.001p < 0.001) compared to placebo . Anorexia symptoms, assessed via the Functional Assessment of Anorexia/Cachexia Therapy (FAACT) questionnaire, improved significantly (p=0.002p = 0.002) .

Table 1: Key Outcomes from ROMANA-1 and ROMANA-2 Trials

ParameterAnamorelin (100 mg/day)Placebopp-Value
Lean Body Mass Change+1.10 kg-0.44 kg<0.001
Body Weight Change+1.56 kg-0.18 kg<0.001
FAACT Score Improvement+3.0 points+1.0 points0.002

Japanese Phase III Study in Gastrointestinal Cancers

A 2022 open-label trial in Japan (n=102n = 102) assessed anamorelin in patients with colorectal, gastric, or pancreatic cancer and low BMI (<20 kg/m²). At 9 weeks, 25.9% achieved a composite clinical response (≥5% weight gain and ≥2-point FAACT improvement), sustained through 24 weeks . Subgroup analysis revealed higher response rates in NSCLC (29.0%) versus gastrointestinal cancers (14.3%) .

Adverse EventIncidence (%)Severity
Nausea8Mild-Moderate
Hyperglycemia6Moderate
Elevated AST/ALT4Transient
Fatigue3Mild

Regulatory Status and Global Approval

Anamorelin hydrochloride received approval in Japan (January 2021) under the brand name Adlumiz® for CACS in NSCLC and gastrointestinal cancers . The U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) are reviewing New Drug Applications (NDAs) based on ROMANA trial data .

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